Bemitradine

Description

Properties

CAS No. |

88133-11-3 |

|---|---|

Molecular Formula |

C15H17N5O |

Molecular Weight |

283.33 g/mol |

IUPAC Name |

8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |

InChI |

InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19) |

InChI Key |

OZSPQIXKOVJJGE-UHFFFAOYSA-N |

SMILES |

CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |

Canonical SMILES |

CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

88133-11-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo-1,5c-pyrimidine-5-amine bemitradine SC 33643 SC-33643 |

Origin of Product |

United States |

Foundational & Exploratory

Bemitradine: A Technical Examination of its Thiazide-Like Diuretic and Vasodilatory Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemitradine (SC-33643) is a triazolopyrimidine derivative that exhibits both diuretic and antihypertensive properties. Its primary mechanism of action is characterized by a thiazide-like diuretic effect, involving the inhibition of sodium reabsorption in the distal renal tubules, and a direct renal vasodilatory action.[1] Despite promising initial preclinical data, the clinical development of this compound was terminated due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[1] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, synthesizing available data on its diuretic, vasodilatory, and toxicological profiles. This document is intended to serve as a resource for researchers and professionals in drug development by detailing the established and proposed physiological and molecular pathways of this compound's activity, alongside the experimental methodologies employed in its evaluation.

Core Mechanism of Action: Diuresis and Vasodilation

This compound's therapeutic potential as an antihypertensive agent stems from a dual mechanism of action:

-

Thiazide-Like Diuresis: this compound inhibits the reabsorption of sodium in the distal convoluted tubules of the nephron.[1] This action leads to an increase in the excretion of sodium and water (natriuresis and diuresis), thereby reducing blood volume and, consequently, blood pressure.

-

Renal Vasodilation: In addition to its diuretic effect, this compound directly relaxes the renal vasculature.[1] This vasodilation contributes to a reduction in peripheral vascular resistance, further aiding in the lowering of blood pressure.[1]

The combined diuretic and vasodilatory effects suggested potential for this compound in the treatment of hypertension and edema.[1]

Molecular Pathway of Diuretic Action

Renal Vasodilation

The precise molecular mechanism underlying this compound's renal vasodilatory effect is not well-documented in available literature. Potential pathways for renal vasodilation by pharmacological agents can include modulation of prostaglandin (B15479496) synthesis, interaction with adenylyl cyclase, or inhibition of phosphodiesterases, leading to smooth muscle relaxation. However, specific studies confirming this compound's action on these pathways are lacking.

Toxicology and Carcinogenicity

The clinical development of this compound was discontinued (B1498344) due to findings of non-genotoxic carcinogenicity in rodent models.[1]

Carcinogenicity Bioassay Data

A 2-year bioassay in Charles River CD rats revealed significant increases in the incidence of liver, thyroid, and mammary neoplasms.[2]

| Dosage (mg/kg/day) | Sex | Tumor Site | Observation |

| 50 | Male & Female | - | No significant increase in neoplasms |

| 150 | Male & Female | Liver, Thyroid | Significant increase in neoplasms[2] |

| 150 | Female | Mammary | Significant increase in neoplasms[2] |

| 450 | Male & Female | Liver, Thyroid | Significant increase in neoplasms[2] |

| 450 | Female | Mammary | Significant increase in neoplasms[2] |

Mechanism of Carcinogenicity

This compound was found to be a non-genotoxic carcinogen, suggesting that it does not directly damage DNA.[2] The proposed mechanism involves a hormonally modulated promotional activity.[2] A key finding was a significant increase in prolactin levels in female rats at the 150 and 450 mg/kg/day dose levels.[2] Elevated prolactin is a known factor in the development of mammary tumors in rodents. The thyroid tumors were considered likely secondary to the metabolic effects of this compound.[2]

Transcriptomic profiling in rats treated with this compound revealed an upregulation of molecular markers consistent with non-genotoxic hepatocarcinogens, such as transforming growth factor-beta stimulated clone 22 and CYP450 oxidoreductase, even before the appearance of overt tumors.[1]

References

Bemitradine: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Bemitradine (formerly SC-33643) is a triazolopyrimidine derivative that exhibits potent thiazide-like diuretic and renal vasodilator effects.[1] Its primary mechanism of action involves the inhibition of sodium reabsorption in the distal renal tubules, leading to increased natriuresis and diuresis.[2] Additionally, it induces renal vasodilation, which contributes to a reduction in peripheral vascular resistance and blood pressure.[2] Despite promising preclinical efficacy as an antihypertensive agent, the clinical development of this compound was discontinued. This decision was made following long-term studies in rodent models which revealed non-genotoxic carcinogenicity, precluding its advancement as a therapeutic agent.[1] This document provides a comprehensive technical summary of this compound's chemical structure, physicochemical properties, pharmacological action, and the key experimental findings that defined its biological profile.

Chemical Identity and Structure

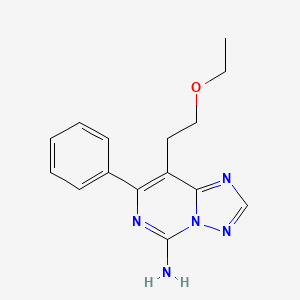

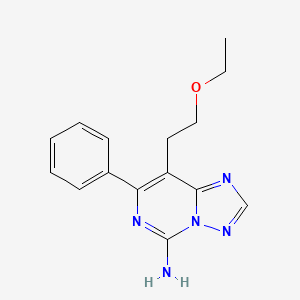

This compound is chemically identified as 8-(2-ethoxyethyl)-7-phenyl-[2][3][4]triazolo[1,5-c]pyrimidin-5-amine.[3] Its structure is characterized by a fused triazolopyrimidine ring system with phenyl and ethoxyethyl substituents.

Figure 1: 2D Chemical Structure of this compound. (Image courtesy of PubChem CID 55784)

The key chemical identifiers for this compound are summarized in the table below for ease of reference.

| Identifier | Value |

| IUPAC Name | 8-(2-ethoxyethyl)-7-phenyl-[2][3][4]triazolo[1,5-c]pyrimidin-5-amine[3] |

| CAS Number | 88133-11-3[3] |

| Molecular Formula | C₁₅H₁₇N₅O[5] |

| Molecular Weight | 283.33 g/mol [5] |

| Canonical SMILES | CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3[3] |

| InChI Key | OZSPQIXKOVJJGE-UHFFFAOYSA-N[3] |

| InChI | InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19)[3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available qualitative and computationally predicted data.

| Property | Value/Description |

| Physical Form | Solid powder[2] |

| Solubility | Soluble in DMSO[2] |

| logP (XlogP3) | 1.9 (Computed)[3] |

| pKa | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Pharmacology and Mechanism of Action

This compound functions through a dual mechanism as a diuretic and a vasodilator.[2] Its primary pharmacological action is consistent with that of thiazide-like diuretics, which target the distal convoluted tubule (DCT) of the nephron.

-

Diuretic Effect : this compound inhibits the Na⁺/Cl⁻ cotransporter in the DCT.[6] This action blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to an increase in their excretion.[3] The resulting osmotic pressure change promotes the excretion of water (diuresis), reducing extracellular fluid and plasma volume.[6]

-

Antihypertensive Effect : The initial reduction in blood pressure is attributed to the decrease in cardiac output resulting from lower plasma volume.[6] Chronically, thiazide-like diuretics are thought to lower blood pressure by reducing total peripheral resistance, although the exact mechanism for this vasodilatory effect is not fully elucidated.[6] this compound is specifically noted to be a renal vasodilator, which directly contributes to lowering peripheral vascular resistance.[1]

The signaling pathway for this compound's primary diuretic action is illustrated below.

Experimental Protocols: Genotoxicity and Carcinogenicity Assessment

This compound and its primary metabolite, desethylthis compound, were evaluated in a battery of genotoxicity assays and were found to be non-genotoxic. However, a long-term bioassay revealed its activity as a non-genotoxic carcinogen, specifically a tumor promoter. The standard methodologies for the key assays performed are outlined below.

Genotoxicity Testing Workflow

A typical workflow for evaluating the genotoxic potential of a compound involves a tiered approach, starting with in vitro bacterial assays and progressing to in vitro and in vivo mammalian systems.

References

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C15H17N5O | CID 55784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peerj.com [peerj.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. SID 395393570 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Bemitradine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a plausible synthetic pathway for bemitradine, a potent diuretic and antihypertensive agent. This compound, chemically known as 8-(2-ethoxyethyl)-7-phenyl-[1][2][3]triazolo[1,5-c]pyrimidin-5-amine, belongs to the triazolopyrimidine class of compounds. This document outlines a two-stage synthetic approach, commencing with the preparation of a key β-ketoester intermediate, followed by a cyclocondensation reaction to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate comprehension and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a triazolopyrimidine derivative that has been investigated for its diuretic and renal vasodilator properties. Although its clinical development was halted due to findings of non-genotoxic carcinogenicity, the synthesis of this compound and its analogs remains a subject of interest for medicinal chemists exploring the therapeutic potential of the triazolopyrimidine scaffold. This guide details a likely synthetic route based on established methodologies for the formation of this heterocyclic system.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two primary stages:

-

Stage 1: Synthesis of the β-Ketoester Intermediate: Preparation of ethyl 3-oxo-5-ethoxy-2-phenylpentanoate.

-

Stage 2: Cyclocondensation Reaction: Formation of the triazolopyrimidine ring system to yield this compound.

A visual representation of this proposed synthetic workflow is provided below.

Experimental Protocols

Stage 1: Synthesis of Ethyl 3-oxo-5-ethoxy-2-phenylpentanoate

This stage involves a Claisen condensation reaction between ethyl phenylacetate and ethyl 3-ethoxypropanoate.

Methodology:

-

Preparation of the Enolate: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in anhydrous toluene, an equimolar amount of ethyl phenylacetate is added dropwise at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 1-2 hours to ensure complete formation of the enolate.

-

Condensation: Ethyl 3-ethoxypropanoate is then added dropwise to the reaction mixture at the same temperature.

-

Reaction Completion and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 10% sulfuric acid). The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure ethyl 3-oxo-5-ethoxy-2-phenylpentanoate.

Stage 2: Synthesis of this compound (Cyclocondensation)

This stage involves the cyclocondensation of the synthesized β-ketoester with 3-amino-1,2,4-triazole.[2][3]

Methodology:

-

Reaction Setup: An equimolar mixture of ethyl 3-oxo-5-ethoxy-2-phenylpentanoate and 3-amino-1,2,4-triazole is dissolved in a suitable solvent, typically a high-boiling point alcohol like n-butanol or glacial acetic acid.[2]

-

Catalysis and Reaction: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture. The reaction mixture is then heated to reflux for 4-8 hours. The progress of the reaction is monitored by TLC.

-

Isolation of Product: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is triturated with a suitable solvent (e.g., ethanol (B145695) or diethyl ether) to induce crystallization.

-

Purification: The crude this compound is recrystallized from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure product.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound. These values are based on typical yields for similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Table 1: Reactants and Expected Yield for Stage 1

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |

| Ethyl Phenylacetate | 164.20 | 1.0 | 60-75 |

| Ethyl 3-Ethoxypropanoate | 146.18 | 1.0 | |

| Sodium Ethoxide | 68.05 | 1.1 |

Table 2: Reactants and Expected Yield for Stage 2

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |

| Ethyl 3-oxo-5-ethoxy-2-phenylpentanoate | 264.31 | 1.0 | 70-85 |

| 3-Amino-1,2,4-triazole | 84.08 | 1.0 |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₇N₅O |

| Molecular Weight | 283.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 150-170 °C |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.

Conclusion

This technical guide has detailed a robust and plausible two-stage synthetic pathway for this compound. By providing comprehensive experimental protocols, expected quantitative data, and clear visual diagrams, this document serves as a valuable resource for researchers engaged in the synthesis of triazolopyrimidine-based compounds and other related heterocyclic systems. The methodologies described are based on well-established chemical principles and can be adapted for the synthesis of various this compound analogs for further pharmacological investigation.

References

Bemitradine (SC-33643): A Technical Overview of a Novel Diuretic and Renal Vasodilator

Affiliation: Google Research

Abstract

Bemitradine (SC-33643) is a triazolopyrimidine derivative that was developed by G.D. Searle & Co. as a potential diuretic and antihypertensive agent.[1][2] Possessing a unique pharmacological profile that combined thiazide-like diuretic actions with renal vasodilator properties, this compound showed promise in preclinical studies.[1] However, its clinical development was ultimately halted due to findings of non-genotoxic carcinogenicity in long-term animal studies.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, drawing from the available scientific literature. Due to the cessation of its development, detailed preclinical and clinical data are limited. Therefore, where specific data for this compound are unavailable, information from representative thiazide-like diuretics is presented for illustrative purposes, with clear notation of this substitution.

Introduction

This compound (SC-33643) is chemically identified as 8-(2-ethoxyethyl)-7-phenyl-[1][2][3]triazolo[1,5-c]pyrimidin-5-amine.[1] It was investigated for its potential therapeutic application in managing hypertension and edema. Its dual mechanism of action, involving both diuresis and renal vasodilation, suggested it could offer advantages over existing therapies. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical guide on the core aspects of this compound's discovery and history.

Chemical Properties

This compound is a triazolopyrimidine derivative. Its chemical structure and properties, along with those of its primary metabolite, are summarized in the table below.

| Property | This compound (SC-33643) | Desethylthis compound (SC-36741) |

| IUPAC Name | 8-(2-ethoxyethyl)-7-phenyl-[1][2][3]triazolo[1,5-c]pyrimidin-5-amine | 2-(5-amino-7-phenyl-[1][2][3]triazolo[1,5-c]pyrimidin-8-yl)ethanol |

| Molecular Formula | C₁₅H₁₇N₅O | C₁₃H₁₃N₅O |

| Molecular Weight | 283.33 g/mol | 255.28 g/mol |

| CAS Number | 88133-11-3 | 95186-19-9 |

History and Development

This compound was developed by G.D. Searle & Co. as part of a research program aimed at identifying novel diuretic and antihypertensive agents. The compound showed promising pharmacological activity in early studies. However, long-term carcinogenicity bioassays in Charles River CD rats, conducted with dietary administration at dosages of 50, 150, and 450 mg/kg for up to 97 weeks, revealed significant increases in the incidences of liver and thyroid neoplasms in both sexes, and mammary neoplasms in females.[2] Subsequent investigations, including the Ames test, rat primary hepatocyte UDS, CHO/HGPRT, and in vivo mouse micronucleus assays, indicated that this compound and its primary metabolite were non-genotoxic.[2] It was concluded that this compound is a non-genotoxic carcinogen, likely acting through a hormonally modulated promotional activity.[2] These findings led to the discontinuation of its clinical development.[1][2]

Pharmacological Properties

Mechanism of Action

This compound is characterized as a thiazide-like diuretic.[1] The primary mechanism of action for this class of drugs is the inhibition of the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. By blocking this transporter, thiazide-like diuretics inhibit the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of sodium and water (natriuresis and diuresis), which contributes to a reduction in blood volume and blood pressure.

In addition to its diuretic effect, this compound was also identified as a renal vasodilator.[1] This property would contribute to its antihypertensive effect by reducing peripheral vascular resistance. The precise molecular mechanism of its vasodilatory action is not well-documented in publicly available literature.

Pharmacodynamics

The following table provides an illustrative example of the type of data that would be generated in a preclinical study to characterize the diuretic and natriuretic effects of a compound like this compound. The data presented here are hypothetical and based on typical findings for thiazide-like diuretics in a rat model.

Illustrative Diuretic and Natriuretic Effects of a Thiazide-Like Diuretic in Rats (Hypothetical Data)

| Treatment Group | Dose (mg/kg, p.o.) | Urine Volume (mL/5h) | Urinary Na+ Excretion (mEq/5h) | Urinary K+ Excretion (mEq/5h) | Urinary Cl- Excretion (mEq/5h) |

| Vehicle Control | - | 2.5 ± 0.4 | 0.20 ± 0.05 | 0.15 ± 0.03 | 0.22 ± 0.06 |

| Thiazide-Like Drug | 10 | 5.8 ± 0.7 | 0.85 ± 0.12 | 0.35 ± 0.06 | 0.90 ± 0.15 |

| Thiazide-Like Drug | 30 | 8.2 ± 1.1 | 1.50 ± 0.20 | 0.50 ± 0.08 | 1.65 ± 0.25 |

| Thiazide-Like Drug | 100 | 9.5 ± 1.3 | 1.85 ± 0.28 | 0.62 ± 0.10 | 2.00 ± 0.30 |

| Furosemide (B1674285) (Standard) | 20 | 12.0 ± 1.5 | 2.50 ± 0.35 | 0.75 ± 0.12 | 2.70 ± 0.40 |

| p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD. |

Pharmacokinetics

A study on the disposition of radiolabeled this compound in humans following a single 50 mg oral dose provided insights into its pharmacokinetic profile.[3]

-

Absorption: this compound was rapidly and well-absorbed, with approximately 89% of the oral dose being absorbed.[3]

-

Metabolism: The parent compound, this compound, was not detected in plasma, indicating rapid and extensive first-pass metabolism. The primary metabolite identified was the desethyl derivative (SC-36741). This metabolite was further metabolized to its ether glucuronide, a phenol (B47542), and a dihydrodiol, which were also present as glucuronide conjugates.[3]

-

Distribution: Peak plasma concentrations of the desethyl metabolite (124 ± 29 ng/mL) were reached at approximately 1.05 hours. The glucuronide conjugates were the major circulating compounds in plasma from 2 hours post-administration.[3]

-

Excretion: The majority of the administered dose (88.8%) was excreted in the urine within 5 days, with a smaller portion (10.4%) found in the feces. No unchanged this compound or desethylthis compound was excreted in the urine. The urinary metabolites consisted of the glucuronide of desethylthis compound (25% of the dose), glucuronides of the phenol and dihydrodiol metabolites (19% and 6% respectively), the unconjugated phenol and dihydrodiol (4% and 17% respectively), and an unidentified metabolite (12%).[3]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, a standard methodology for assessing the diuretic activity of a test compound in a rat model is described below. This serves as a representative example of the type of study that would have been conducted during the development of this compound.

Generalized Protocol for Assessment of Diuretic Activity in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats, weighing 150-250g, are used.

-

Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

-

Experimental Groups: Animals are randomly assigned to several groups (n=6 per group), including a vehicle control group, one or more doses of the test compound (e.g., this compound), and a positive control group (e.g., a standard diuretic like furosemide or hydrochlorothiazide).

-

Hydration: To ensure a consistent baseline urine output, animals are hydrated with a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight, administered orally (p.o.) or intraperitoneally (i.p.).

-

Dosing: Immediately after hydration, the vehicle, test compound, or standard diuretic is administered, typically via the oral route.

-

Urine Collection: Animals are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period, often 5 or 24 hours.

-

Measurements: The total volume of urine collected for each animal is measured. The urine samples are then analyzed for electrolyte concentrations (Na+, K+, and Cl-) using methods such as flame photometry or ion-selective electrodes.

-

Data Analysis: The diuretic activity is assessed by comparing the urine volume in the test groups to the vehicle control group. Natriuretic, kaliuretic, and chloruretic activities are determined by comparing the total amount of each electrolyte excreted. Statistical analysis is performed to determine the significance of the observed effects.

Reason for Discontinuation

The development of this compound was terminated due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[1][2] Specifically, a two-year bioassay in rats revealed an increased incidence of tumors in the liver, thyroid, and mammary glands.[2] Although the compound was found to be non-mutagenic, its potential to promote tumor growth through a hormonally mediated mechanism was a significant safety concern that outweighed its potential therapeutic benefits.

Conclusion

This compound (SC-33643) represented a promising therapeutic candidate with a dual mechanism of action as a diuretic and renal vasodilator. Its development by G.D. Searle & Co. highlighted the ongoing search for more effective antihypertensive agents. While its thiazide-like diuretic properties were of interest, the discovery of its non-genotoxic carcinogenic potential in preclinical safety studies led to the cessation of its development. This case underscores the critical importance of long-term toxicology studies in the drug development process. The publicly available data on this compound is limited, and this document has aimed to synthesize the existing information to provide a comprehensive technical overview for the scientific community.

References

- 1. This compound | C15H17N5O | CID 55784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition of this compound, a renal vasodilator and diuretic, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Bemitradine: A Comprehensive Technical Guide on Human Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and metabolic fate of bemitradine, a renal vasodilator and diuretic, in humans. The information is compiled from key scientific studies to support further research and development efforts.

Executive Summary

This compound undergoes rapid and extensive first-pass metabolism in humans following oral administration, to the extent that the parent drug is not detected in systemic circulation. The primary metabolite, desethylthis compound, is quickly formed and subsequently undergoes further biotransformation, primarily through glucuronidation and oxidation. The drug and its metabolites are predominantly eliminated through renal excretion. This guide details the quantitative pharmacokinetic parameters, metabolic pathways, and the experimental methodologies used to derive these data.

Pharmacokinetics

Following a single 50 mg oral dose of 14C-labeled this compound administered in gelatin capsules, the drug is rapidly and efficiently absorbed, with approximately 89% of the dose being absorbed.[1] Despite this high absorption, no unchanged this compound is detected in the plasma, indicating extensive presystemic metabolism.[1]

The pharmacokinetic profile is therefore characterized by the disposition of its primary active metabolite, desethylthis compound, and the total radiolabeled compounds.

Plasma Pharmacokinetics of Desethylthis compound

The primary metabolite, desethylthis compound, appears rapidly in the plasma.

Table 1: Pharmacokinetic Parameters of Desethylthis compound in Human Plasma [1]

| Parameter | Mean | Standard Error of the Mean (S.E.M.) |

| Peak Plasma Concentration (Cmax) | 124 ng/ml | 29 ng/ml |

| Time to Peak Plasma Concentration (Tmax) | 1.05 h | 0.28 h |

| Elimination Half-life (t1/2) | 1.32 h | 0.08 h |

Plasma Pharmacokinetics of Total Radioactivity (14C)

The total radioactivity in plasma, representing this compound and all its metabolites, demonstrates a biphasic elimination pattern.

Table 2: Pharmacokinetic Parameters of Total 14C in Human Plasma [1]

| Parameter | Mean | Standard Error of the Mean (S.E.M.) |

| Peak Plasma Concentration (Cmax) | 895 ng equiv./ml | 154 ng equiv./ml |

| Time to Peak Plasma Concentration (Tmax) | < 2 h | - |

| Initial Half-life (t1/2α) | 1.07 h | 0.25 h |

| Terminal Half-life (t1/2β) | 13.0 h | 5.6 h |

From 2 hours post-administration, the major circulating compounds in plasma are the glucuronide conjugates of the metabolites.[1]

Metabolism

This compound is subject to extensive biotransformation in humans. The primary metabolic pathway is N-de-ethylation to form desethylthis compound.[1] This active metabolite is then rapidly and extensively metabolized through several pathways, including glucuronidation, aromatic hydroxylation, and oxidation of the phenyl ring to a dihydrodiol.[1]

References

Bemitradine: A Technical Whitepaper on its Profile as a Non-Genotoxic Carcinogen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemitradine (SC-33643), a previously investigated diuretic and antihypertensive agent, was withdrawn from development due to findings of carcinogenicity in long-term rodent studies. Extensive testing has demonstrated that this compound is a non-genotoxic carcinogen, inducing tumors in the liver, thyroid, and mammary glands of rats through mechanisms independent of direct DNA damage. This technical guide provides an in-depth analysis of the available data on this compound's carcinogenic profile, focusing on the quantitative aspects of the pivotal carcinogenicity study, the methodologies of key toxicological assays, and the elucidated mechanisms of action for tumorigenesis in different target organs. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the evaluation of non-genotoxic carcinogens.

Carcinogenicity Profile

A two-year bioassay in Charles River CD rats established the carcinogenic potential of this compound. While the primary literature reports statistically significant increases in tumor incidence, specific quantitative data on the number of tumor-bearing animals per dose group were not available in the public domain at the time of this review. The study design is summarized below.

Table 1: Study Design of the 2-Year Rat Carcinogenicity Bioassay of this compound

| Parameter | Details |

| Test System | Charles River CD Rats |

| Route of Administration | Dietary Admix |

| Dosage Levels | 50, 150, and 450 mg/kg/day |

| Duration of Treatment | Up to 97 weeks |

| Observation Period | 8 additional weeks post-treatment |

| Primary Target Organs | Liver (both sexes), Thyroid (both sexes), Mammary Gland (females only) |

Data derived from "Promotional activities of the non-genotoxic carcinogen this compound (SC-33643)"[1]

Genotoxicity Assessment

This compound and its primary metabolite, desethylthis compound (SC-36741), have been evaluated in a comprehensive battery of genotoxicity assays and were found to be non-genotoxic. These findings are crucial in classifying this compound as a non-genotoxic carcinogen.

Table 2: Summary of Genotoxicity Studies for this compound and its Primary Metabolite

| Assay | Test System | Results |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative |

| Rat Primary Hepatocyte Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative |

| CHO/HGPRT Gene Mutation Assay | Chinese Hamster Ovary (CHO) Cells | Negative |

| CHO Cytogenetics Assay | Chinese Hamster Ovary (CHO) Cells | Negative |

| In Vivo Mouse Micronucleus Test | Mouse | Negative |

| Mouse Lymphoma TK+/- Assay (this compound only) | Mouse Lymphoma Cells | Negative |

Data derived from "Promotional activities of the non-genotoxic carcinogen this compound (SC-33643)"[1]

Mechanisms of Carcinogenesis

The carcinogenic effects of this compound are attributed to non-genotoxic mechanisms involving tumor promotion and hormonal modulation. The proposed pathways for each target organ are detailed below.

Mammary Gland Tumors: Prolactin-Mediated Promotion

In female rats, this compound administration led to a significant increase in prolactin levels at the 150 and 450 mg/kg/day doses[1]. Elevated prolactin is a known risk factor for mammary tumorigenesis in rodents. The proposed signaling pathway involves the activation of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.

Liver Tumors: Phenobarbital-like Promotion

This compound was found to be a tumor promoter in an altered hepatic foci assay, though less potent than phenobarbital[1]. Non-genotoxic liver tumor promoters like phenobarbital (B1680315) often act through the activation of the Constitutive Androstane Receptor (CAR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and cell proliferation.

Thyroid Tumors: Secondary to Metabolic Effects

The development of thyroid tumors is suggested to be a secondary effect of this compound's impact on metabolism[1]. A plausible mechanism involves the induction of hepatic enzymes that increase the metabolism and clearance of thyroid hormones. This leads to a compensatory increase in Thyroid-Stimulating Hormone (TSH), which chronically stimulates the thyroid gland, leading to hyperplasia and eventually neoplasia.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the assessment of this compound's carcinogenic and genotoxic potential, based on standard OECD guidelines.

Two-Year Rodent Carcinogenicity Bioassay (as per OECD 451)

-

Test System: Young, healthy adult Charles River CD rats.

-

Animal Husbandry: Housed in controlled conditions with standard diet and water ad libitum.

-

Dose Groups: At least three dose levels (50, 150, and 450 mg/kg/day for this compound) and a concurrent control group.

-

Administration: Test substance administered in the diet.

-

Duration: 97 weeks of continuous administration followed by an 8-week observation period.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded. A comprehensive histopathological examination of all organs and tissues is performed.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium.

-

Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: The test substance, bacterial strain, and S9 mix (if applicable) are combined and plated on a minimal agar medium lacking histidine.

-

Endpoint: The number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted after incubation.

-

Positive Result: A dose-related increase in the number of revertant colonies compared to the negative control.

Rat Primary Hepatocyte Unscheduled DNA Synthesis (UDS) Assay (as per OECD 482)

-

Test System: Primary cultures of rat hepatocytes.

-

Principle: Measures DNA repair synthesis (unscheduled DNA synthesis) in response to DNA damage.

-

Procedure: Hepatocytes are treated with the test substance in the presence of tritiated thymidine (B127349) (³H-thymidine).

-

Endpoint: Incorporation of ³H-thymidine into the DNA of non-S-phase cells is quantified by autoradiography as the number of silver grains over the nucleus.

-

Positive Result: A significant increase in the net grain count (nuclear grains minus cytoplasmic background) in treated cells compared to controls.

CHO/HGPRT Gene Mutation Assay (as per OECD 476)

-

Test System: Chinese Hamster Ovary (CHO) cells.

-

Principle: Detects forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene locus.

-

Procedure: Cells are treated with the test substance, allowed a period for phenotypic expression, and then cultured in a medium containing a selective agent (e.g., 6-thioguanine).

-

Endpoint: Cells with a functional HGPRT enzyme will incorporate the toxic purine (B94841) analog and die, while mutant cells lacking the enzyme will survive and form colonies. The mutant frequency is calculated.

-

Positive Result: A dose-related increase in the mutant frequency.

In Vivo Mouse Micronucleus Test (as per OECD 474)

-

Test System: Mice.

-

Principle: Detects damage to chromosomes or the mitotic apparatus in erythroblasts.

-

Procedure: Animals are treated with the test substance. Bone marrow or peripheral blood is collected, and smears are prepared and stained.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

-

Positive Result: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls.

Conclusion

References

Molecular Targets of Bemitradine in Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemitradine (SC-33643) is a diuretic and antihypertensive agent characterized by its thiazide-like effects on renal tubules and its vasodilatory properties.[1] Developed as a potential treatment for hypertension and edema, its clinical advancement was halted due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[2] Despite its discontinued (B1498344) development, understanding the molecular interactions of this compound within the kidneys remains a subject of scientific interest. This technical guide provides a comprehensive overview of the putative molecular targets of this compound in the renal tubules, based on its classification and the known mechanisms of similar diuretic agents.

Primary Molecular Target in Renal Tubules: The Thiazide-Sensitive Na+-Cl- Cotransporter (NCC)

The principal diuretic and natriuretic effects of this compound are attributed to its action in the distal convoluted tubule (DCT) of the nephron. Based on its characterization as a "thiazide-like" diuretic, the primary molecular target of this compound is inferred to be the thiazide-sensitive Na+-Cl- cotransporter (NCC) , also known as SLC12A3.

The NCC is an electroneutral ion transporter located on the apical membrane of DCT cells. It plays a crucial role in reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid back into the blood. By inhibiting NCC, thiazide and thiazide-like diuretics block this reabsorption pathway, leading to increased excretion of sodium and chloride, and consequently water, resulting in diuresis.

Signaling Pathway of this compound's Diuretic Action

The following diagram illustrates the proposed mechanism of this compound's action on the distal convoluted tubule epithelial cell.

Secondary Target: Renal Vasculature

In addition to its diuretic effects, this compound is also described as a renal vasodilator. This action contributes to its overall antihypertensive properties by reducing renal vascular resistance. The specific molecular targets and mechanisms underlying this compound's vasodilatory effect in the renal arterioles are not well-defined in the available literature. However, potential mechanisms for drug-induced renal vasodilation often involve:

-

Blockade of L-type Calcium Channels: Inhibition of voltage-gated L-type calcium channels in the smooth muscle cells of afferent and efferent arterioles would reduce calcium influx, leading to muscle relaxation and vasodilation.

-

Opening of Potassium Channels: Activation of potassium channels, such as ATP-sensitive potassium channels (KATP) or large-conductance calcium-activated potassium channels (BKCa), would lead to hyperpolarization of the smooth muscle cell membrane, subsequent closure of voltage-gated calcium channels, and vasodilation.

-

Modulation of Endothelial Factors: Stimulation of nitric oxide (NO) release from the endothelium, which then acts on smooth muscle cells to cause relaxation.

Further research would be required to elucidate the precise mechanism of this compound-induced renal vasodilation.

Quantitative Data

Due to the discontinuation of this compound's development, there is a lack of publicly available quantitative data regarding its molecular interactions. The following table highlights the type of data that would be essential for a complete understanding of its pharmacological profile.

| Parameter | Molecular Target | Value | Experimental System | Reference |

| IC50 | Thiazide-Sensitive Na+-Cl- Cotransporter (NCC) | Not Available | e.g., Oocyte expression system, renal tubule cell line | N/A |

| Ki | Thiazide-Sensitive Na+-Cl- Cotransporter (NCC) | Not Available | e.g., Radioligand binding assay with [3H]-metolazone | N/A |

| EC50 | Renal Artery Vasodilation | Not Available | e.g., Isolated perfused kidney, wire myography | N/A |

Experimental Protocols

As specific experimental protocols for this compound are not detailed in the literature, this section outlines general methodologies commonly employed to investigate the molecular targets of thiazide-like diuretics and renal vasodilators.

Assessment of NCC Inhibition

Objective: To determine the inhibitory effect of a compound on the thiazide-sensitive Na+-Cl- cotransporter.

Method: Xenopus laevis Oocyte Expression System

-

cRNA Preparation: Synthesize cRNA encoding the human or rodent NCC.

-

Oocyte Injection: Inject the NCC cRNA into prepared Xenopus laevis oocytes.

-

Incubation: Incubate the oocytes for 2-4 days to allow for protein expression.

-

Na+ Uptake Assay:

-

Pre-incubate oocytes in a Cl--free medium.

-

Incubate oocytes in a medium containing 22Na+ and varying concentrations of the test compound (e.g., this compound) and a standard thiazide diuretic (e.g., hydrochlorothiazide) as a positive control.

-

After the incubation period, wash the oocytes to remove extracellular 22Na+.

-

Lyse the oocytes and measure the intracellular 22Na+ using a scintillation counter.

-

-

Data Analysis: Calculate the rate of Na+ uptake and determine the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.

References

Bemitradine and Potassium Channels: An In-depth Technical Guide

To our valued researchers, scientists, and drug development professionals,

Extensive research into the effects of bemitradine on potassium channels has yielded no direct scientific literature or data. Our comprehensive search did not identify any studies specifically investigating the interaction between this compound and any class of potassium channels.

In light of this, and to provide valuable insights into the broader context of potassium channel modulation by pharmacological agents, this guide will focus on the effects of other structurally or functionally related compounds for which data is available. The following sections will detail the effects of besipirdine (B1666854), ivabradine, mibefradil, and bepridil (B108811) on various potassium channels, adhering to the requested in-depth technical format.

Besipirdine Effects on Potassium Channels

Besipirdine is noted to inhibit voltage-dependent potassium channels, alongside its effects on sodium channels[1].

Quantitative Data

| Compound | Channel Type | Effect | IC50 | Reference |

| Besipirdine | Voltage-dependent K+ channels | Inhibition | N/A | [1] |

N/A: Data not available in the provided search results.

Experimental Protocols

While specific protocols for besipirdine's effect on potassium channels are not detailed in the provided snippets, the study on its effects on sodium channels utilized the following methods which are commonly applied to ion channel research[1]:

-

[3H]-batrachotoxin binding assays: To assess binding to voltage-sensitive sodium channels in rat brain vesicular preparations.

-

Measurement of intracellular ion concentrations: Using primary cultured cortical neurons of rats to measure changes in intracellular free sodium and calcium.

-

Neurotransmitter release assays: Measuring the release of [3H]-noradrenaline from rat cortical slices.

These methodologies are indicative of the neuropharmacological screening approaches that would be employed to characterize the effects of a compound on potassium channels as well.

Experimental Workflow for Ion Channel Characterization

References

Bemitradine: A Comprehensive Literature Review of Preclinical and Clinical Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bemitradine (SC-33643) is a diuretic and antihypertensive agent that was under development for the treatment of hypertension. Its primary mechanism of action involves the inhibition of sodium reabsorption in the distal renal tubules, characteristic of thiazide-like diuretics, coupled with renal vasodilator properties.[1] Despite promising initial preclinical efficacy, its development was halted due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[2][3] This whitepaper provides a comprehensive review of the available literature on this compound, summarizing key findings from preclinical and clinical studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the pharmacology, toxicology, and metabolic fate of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism involving diuresis and renal vasodilation.[1]

-

Diuretic Effect: As a thiazide-like diuretic, this compound primarily acts on the distal convoluted tubule of the nephron. It inhibits the Na+/Cl- cotransporter, leading to increased excretion of sodium and chloride ions, and consequently, water. This reduction in extracellular fluid volume contributes to its antihypertensive effect.

-

Renal Vasodilation: In addition to its diuretic action, this compound induces renal vasodilation, which lowers peripheral vascular resistance and further contributes to the reduction of blood pressure.[1] The precise molecular mechanism of its vasodilatory effect has not been fully elucidated in the available literature.

Below is a proposed signaling pathway for the diuretic action of this compound based on the known mechanism of thiazide-like diuretics.

Pharmacokinetics and Metabolism

A study in human subjects who received a single oral 50 mg dose of 14C-labeled this compound revealed rapid and efficient absorption (approximately 89%).[4] No unchanged this compound was detected in the plasma. The primary metabolite, desethylthis compound, reached peak concentrations of 124 ± 29 ng/ml at 1.05 ± 0.28 hours, declining with a half-life of 1.32 ± 0.08 hours.[4]

Desethylthis compound is extensively metabolized, primarily through glucuronidation. The major plasma components from 2 hours post-administration were glucuronide conjugates.[4] Over 5 days, 88.8 ± 2.3% of the administered dose was excreted in the urine and 10.4 ± 2.1% in the feces.[4] No unchanged this compound or desethylthis compound was found in the excreta.[4]

The major urinary metabolites were identified as desethylthis compound glucuronide (25% of the dose), the glucuronide of 8-(2-hydroxyethyl)-7-(3,4-dihydroxycyclohexa-1,5-dienyl)-1,2,4-triazolo-1,5c-pyrimidine-5-amine (19% of the dose), and 8-(2-hydroxyethyl)-7-(3,4-dihydroxycyclohexa-1,5-dienyl)-1,2,4-triazolo-1,5c-pyrimidine-5-amine itself (17% of the dose).[4]

Table 1: Pharmacokinetic Parameters of Desethylthis compound in Humans (Single 50 mg Oral Dose of this compound)

| Parameter | Value |

| Cmax | 124 ± 29 ng/ml |

| Tmax | 1.05 ± 0.28 hours |

| t1/2 | 1.32 ± 0.08 hours |

Data from: Disposition of this compound, a Renal Vasodilator and Diuretic, in Man.[4]

Non-Clinical Safety and Toxicology

Non-Genotoxicity Studies

This compound and its primary metabolite, desethylthis compound, were evaluated in a battery of in vitro and in vivo genotoxicity assays and were found to be non-genotoxic.[2][3]

Table 2: Summary of Genotoxicity Studies for this compound and Desethylthis compound

| Assay | Test System | Result |

| Ames Test | Salmonella typhimurium | Negative |

| Rat Primary Hepatocyte UDS | Rat Hepatocytes | Negative |

| CHO/HGPRT Assay | Chinese Hamster Ovary Cells | Negative |

| CHO Cytogenetics Assay | Chinese Hamster Ovary Cells | Negative |

| In Vivo Mouse Micronucleus Test | Mouse Bone Marrow | Negative |

| Mouse Lymphoma TK+/- Assay | L5178Y Mouse Lymphoma Cells | Negative |

Data from: Promotional activities of the non-genotoxic carcinogen this compound (SC-33643).[2][3]

Experimental Protocols for Genotoxicity Assays

The following are representative experimental protocols for the genotoxicity assays conducted on this compound, based on standard methodologies.

-

Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid. The assay assesses the ability of a test substance to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

Bacterial Strains: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Procedure: The bacterial culture, the test compound (this compound), and, if required, the S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

-

-

Principle: The UDS assay measures DNA repair synthesis in cells that are not in the S-phase of the cell cycle. Genotoxic agents can cause DNA damage, which is then repaired by the cell through excision repair mechanisms. This repair process involves the incorporation of new, radiolabeled nucleotides into the DNA, which can be quantified.

-

Methodology:

-

Cell Culture: Primary rat hepatocytes are commonly used for this assay.

-

Treatment: The cultured cells are treated with various concentrations of the test compound (this compound).

-

Labeling: A radiolabeled DNA precursor, typically tritiated thymidine (3H-TdR), is added to the culture medium.

-

Incubation: The cells are incubated to allow for DNA repair and incorporation of the radiolabel.

-

Autoradiography: The cells are fixed, and autoradiography is performed. The silver grains produced by the radioactive decay of the incorporated 3H-TdR are visualized over the cell nuclei.

-

Evaluation: The number of silver grains over the nuclei of non-S-phase cells is counted. A significant increase in the mean number of grains per nucleus in treated cells compared to control cells indicates that the compound induced DNA damage and repair.

-

-

Principle: This assay detects forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in Chinese Hamster Ovary (CHO) cells. The HGPRT enzyme is involved in the purine (B94841) salvage pathway. Cells with a functional HGPRT gene are sensitive to the toxic effects of purine analogs like 6-thioguanine (B1684491) (6-TG). Mutations that inactivate the HGPRT gene render the cells resistant to 6-TG.

-

Methodology:

-

Cell Culture: CHO cells are cultured and treated with various concentrations of the test substance (this compound).

-

Expression Period: Following treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

-

Mutant Selection: The cells are then plated in a medium containing 6-thioguanine. Only cells with a mutated, non-functional HGPRT gene will survive and form colonies.

-

Cloning Efficiency: To account for cytotoxicity, cells are also plated in a non-selective medium to determine the cloning efficiency.

-

Evaluation: The number of mutant colonies is counted, and the mutant frequency is calculated. A significant, dose-dependent increase in the mutant frequency indicates that the compound is mutagenic.

-

-

Principle: This cytogenetic assay is used to identify substances that cause structural or numerical aberrations in chromosomes of cultured mammalian cells.

-

Methodology:

-

Cell Culture and Treatment: CHO cells are cultured and exposed to the test substance (this compound) with and without metabolic activation.

-

Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides to spread the chromosomes.

-

Staining and Analysis: The chromosome preparations are stained (e.g., with Giemsa), and metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

-

Evaluation: The frequency of cells with one or more aberrations is determined for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic potential.

-

-

Principle: The in vivo micronucleus test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

-

Methodology:

-

Animal Dosing: Mice are treated with the test compound (this compound), typically via oral gavage or intraperitoneal injection, at several dose levels.

-

Sample Collection: At appropriate time intervals after dosing, bone marrow is collected from the femur or tibia, or peripheral blood is sampled.

-

Slide Preparation and Staining: Smears are prepared on microscope slides and stained with a DNA-specific stain that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

Microscopic Analysis: The slides are examined under a microscope, and the number of micronucleated PCEs (MN-PCEs) is counted per a certain number of total PCEs.

-

Toxicity Assessment: The ratio of PCEs to NCEs is determined as an indicator of bone marrow toxicity.

-

Evaluation: A significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates that the substance is genotoxic in vivo.

-

-

Principle: This assay detects forward mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells. Similar to the CHO/HGPRT assay, cells with a functional TK gene are sensitive to the toxic effects of a pyrimidine (B1678525) analog, in this case, trifluorothymidine (TFT). Mutations that inactivate the TK gene confer resistance to TFT. This assay is capable of detecting both gene mutations and chromosomal events.

-

Methodology:

-

Cell Culture and Treatment: L5178Y TK+/- cells are cultured and treated with various concentrations of the test substance (this compound).

-

Expression Period: Following treatment, the cells are cultured in a non-selective medium to allow for the expression of induced mutations.

-

Mutant Selection: The cells are then plated in a medium containing trifluorothymidine to select for TK-deficient mutants.

-

Colony Sizing: Mutant colonies are often sized to distinguish between small colonies (indicative of chromosomal damage) and large colonies (indicative of point mutations).

-

Cloning Efficiency: The cloning efficiency is determined in a non-selective medium.

-

Evaluation: The mutant frequency is calculated, and a significant, dose-dependent increase in mutant frequency indicates a mutagenic potential.

-

Carcinogenicity Studies

A 2-year carcinogenicity bioassay of this compound was conducted in Charles River CD rats.[2] The animals were administered this compound in their diet at dosages of 50, 150, and 450 mg/kg/day for up to 97 weeks, followed by an eight-week observation period.[2]

Table 3: Key Findings from the 2-Year Carcinogenicity Study of this compound in Rats

| Finding | Observation |

| Body Weight | Decreased by 5-15% in females and 10-12% in males compared to controls.[2] |

| Hormonal Effects | Significantly increased prolactin levels in females at 150 and 450 mg/kg/day.[2] |

| Neoplasms | Significantly increased incidences of liver and thyroid neoplasms in both sexes, and mammary neoplasms in females.[2] |

Based on these findings, it was concluded that this compound is a non-genotoxic carcinogen that likely acts through a hormonally modulated promotional activity, particularly in the liver and mammary glands.[2] The thyroid tumors were considered to be a secondary effect related to metabolic changes.[2]

Clinical Studies

Due to the findings of carcinogenicity in preclinical studies, the clinical development of this compound was discontinued. As a result, there is a lack of published data from large-scale clinical trials evaluating the efficacy and safety of this compound for the treatment of hypertension. The primary human data available is from the pharmacokinetic study described earlier.

Conclusion

This compound is a diuretic and antihypertensive agent with a dual mechanism of action. It effectively inhibits sodium reabsorption in the distal renal tubules and induces renal vasodilation. Pharmacokinetic studies in humans show that it is rapidly absorbed and extensively metabolized, with the desethyl metabolite being the primary circulating compound, which is then further conjugated and excreted. A comprehensive battery of genotoxicity assays demonstrated that this compound and its primary metabolite are non-genotoxic. However, a long-term carcinogenicity study in rats revealed an increased incidence of tumors in the liver, thyroid, and mammary glands, leading to the cessation of its clinical development. This review provides a detailed summary of the available scientific information on this compound, highlighting the key data that led to its discontinuation and offering valuable insights for researchers in the fields of pharmacology, toxicology, and drug development.

References

- 1. Morphological transformation of Syrian hamster embryo cells at pH 6.7 by this compound, a nongenotoxic carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 3. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

Bemitradine: A Technical Overview of its Diuretic and Renal Vasodilator Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemitradine (formerly SC-33643) is a pharmacological agent characterized by a dual mechanism of action, exhibiting both diuretic and renal vasodilator effects. Its primary diuretic action is attributed to the inhibition of sodium reabsorption in the distal renal tubules, which consequently leads to increased natriuresis and diuresis. Concurrently, its vasodilatory properties contribute to a reduction in peripheral vascular resistance. This technical guide synthesizes the available scientific information regarding the pharmacokinetics, mechanism of action, and the physiological impact of this compound on renal function. Due to the discontinuation of its development, publicly available quantitative data from preclinical and clinical studies are limited. This document aims to provide a comprehensive overview based on the existing knowledge base.

Introduction

This compound is a triazolopyrimidine derivative that was investigated for its potential as an antihypertensive agent. Its therapeutic potential stemmed from its combined diuretic and renal vasodilator properties, a combination that could offer advantages in the management of hypertension. This guide delves into the technical aspects of this compound's effects on the kidney, providing a resource for researchers and professionals in the field of drug development and renal physiology.

Pharmacokinetics and Metabolism

In humans, this compound is rapidly and extensively absorbed following oral administration. A study involving a single 50 mg oral dose of 14C-labeled this compound demonstrated approximately 89% absorption.[1] Peak plasma concentrations of radiolabeled compounds were observed within two hours.[1] Interestingly, unchanged this compound was not detected in plasma.[1] The primary circulating metabolite is the desethylated form, which reaches peak concentrations about one hour after administration and has a short half-life of approximately 1.32 hours.[1] This desethyl metabolite is further metabolized to an ether glucuronide, a phenol, and a dihydrodiol, with the glucuronide conjugates being the predominant compounds in plasma after two hours.[1]

Excretion of this compound and its metabolites is primarily renal. Over a five-day period, approximately 88.8% of the administered dose is recovered in the urine, with a smaller fraction (10.4%) found in the feces.[1] Neither this compound nor its desethyl metabolite is excreted in their unchanged forms.[1]

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single 50 mg Oral Dose)

| Parameter | Value | Reference |

| Absorption | ~89% | [1] |

| Time to Peak Plasma Concentration (14C) | ~2 hours | [1] |

| Peak Plasma Concentration (Desethyl Metabolite) | 124 ± 29 ng/mL | [1] |

| Half-life (Desethyl Metabolite) | 1.32 ± 0.08 hours | [1] |

| Urinary Excretion (5 days) | 88.8 ± 2.3% | [1] |

| Fecal Excretion (5 days) | 10.4 ± 2.1% | [1] |

Mechanism of Action

This compound's pharmacological profile is defined by its dual action on the kidney: diuresis and vasodilation.

Diuretic Effect

The diuretic effect of this compound is primarily achieved through the inhibition of sodium reabsorption in the distal renal tubules. This mechanism is similar to that of thiazide diuretics. By blocking sodium transport in this segment of the nephron, this compound increases the urinary excretion of sodium (natriuresis) and, consequently, water (diuresis). This leads to a reduction in extracellular fluid volume, which can contribute to a decrease in blood pressure.

Renal Vasodilator Effect

In addition to its diuretic properties, this compound exhibits renal vasodilator activity. This vasodilation is thought to reduce peripheral vascular resistance, further contributing to its antihypertensive effect. The precise signaling pathways and molecular targets responsible for this compound-induced renal vasodilation have not been fully elucidated in publicly available literature.

Logical Relationship of this compound's Dual Action

References

Bemitradine (CAS Number: 88133-11-3): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemitradine (CAS: 88133-11-3), also known as SC-33643, is a triazolopyrimidine derivative that was investigated as a diuretic and antihypertensive agent.[1][2] Its mechanism of action involves thiazide-like diuretic effects through inhibition of sodium reabsorption in the distal renal tubules and direct renal vasodilation, which collectively contribute to blood pressure reduction.[3] Despite promising preclinical efficacy in animal models, the clinical development of this compound was terminated due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[1][3] This technical guide provides a comprehensive overview of the available research on this compound, focusing on its chemical properties, preclinical pharmacology, toxicology, and the proposed mechanisms underlying its therapeutic and adverse effects.

Chemical and Physical Properties

This compound is chemically identified as 8-(2-ethoxyethyl)-7-phenyl-[1][3][4]triazolo[1,5-c]pyrimidin-5-amine.[2][5] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 88133-11-3 | [2][3][5] |

| Molecular Formula | C₁₅H₁₇N₅O | [2][3][5] |

| Molecular Weight | 283.33 g/mol | [2][3] |

| IUPAC Name | 8-(2-ethoxyethyl)-7-phenyl-[1][3][4]triazolo[1,5-c]pyrimidin-5-amine | [2] |

| Synonyms | SC-33643, Bemitradina, Bemitradinum | [2] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

Preclinical Pharmacology

Mechanism of Action

This compound exhibits a dual mechanism of action contributing to its diuretic and antihypertensive effects:

-

Thiazide-like Diuretic Effect: It inhibits sodium reabsorption in the distal renal tubules, leading to increased natriuresis (sodium excretion) and diuresis (urine output).[3]

-

Renal Vasodilation: this compound also acts as a renal vasodilator, reducing peripheral vascular resistance and contributing to its blood pressure-lowering properties.[3]

Preclinical Efficacy

Pharmacokinetics and Metabolism

Limited pharmacokinetic data is available for this compound. A study in humans with a 50 mg oral dose of 14C-labeled this compound showed rapid and efficient absorption (approximately 89%).[6] Peak plasma levels of the radiolabeled compound were reached within 2 hours.[6] Interestingly, the parent compound, this compound, was not detected in plasma, indicating rapid and extensive metabolism.[6]

The primary metabolite identified is desethylthis compound (SC-36741).[1] This metabolite is further metabolized to an ether glucuronide, a phenol, and a dihydrodiol, which are also present as glucuronide conjugates.[6] The glucuronides were the major circulating compounds in plasma from 2 hours post-administration.[6]

Toxicology and Carcinogenicity

The development of this compound was halted due to findings of non-genotoxic carcinogenicity in a 2-year bioassay in Charles River CD rats.[1]

Genotoxicity Assays

This compound and its primary metabolite, desethylthis compound, were found to be non-genotoxic in a battery of in vitro and in vivo assays.[1]

| Assay | Result |

| Ames Test (Salmonella typhimurium) | Non-genotoxic |

| Rat Primary Hepatocyte Unscheduled DNA Synthesis (UDS) | Non-genotoxic |

| Chinese Hamster Ovary (CHO) / HGPRT Mutation Assay | Non-genotoxic |

| CHO Cytogenetics Assay | Non-genotoxic |

| In vivo Mouse Micronucleus Assay | Non-genotoxic |

| Mouse Lymphoma TK+/- Assay (this compound only) | Non-genotoxic |

Carcinogenicity Study in Rats

A 2-year carcinogenicity study was conducted in Charles River CD rats with dietary administration of this compound at doses of 50, 150, and 450 mg/kg.[1] The study revealed significant increases in the incidences of neoplasms in the liver and thyroid (in both sexes) and mammary glands (in females).[1]

| Parameter | Observation |

| Doses | 50, 150, and 450 mg/kg (dietary admix) |

| Duration | Up to 97 weeks |

| Tumor Sites | Liver (both sexes), Thyroid (both sexes), Mammary gland (females) |

| Hormonal Effects | Significant increase in prolactin levels in females at 150 and 450 mg/kg |

Proposed Mechanism of Carcinogenicity

This compound is considered a non-genotoxic carcinogen that acts as a tumor promoter.[1] The proposed mechanism involves a hormonally modulated promotional activity.[1] The increased prolactin levels observed in female rats are believed to play a role in the development of mammary tumors. The liver tumors are thought to be promoted by a similar hormonal mechanism, while the thyroid tumors are likely secondary to the metabolic effects of this compound.[1] Transcriptomic profiling in rats treated with this compound revealed upregulation of genes consistent with non-genotoxic hepatocarcinogens, such as transforming growth factor-beta stimulated clone 22 and CYP450 oxidoreductase, even before the appearance of overt tumors.[3]

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available. The following are generalized methodologies for the key toxicological assays performed.

Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: This test uses various strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations. A test substance is considered mutagenic if it causes a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to a solvent control.

-

Methodology:

-

Bacterial strains are exposed to this compound or its metabolite at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

-

The mixture is plated on a minimal agar (B569324) medium lacking histidine.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted and compared to positive and negative controls.

-

Rat Primary Hepatocyte Unscheduled DNA Synthesis (UDS) Assay

-

Principle: This assay measures the ability of a substance to induce DNA repair synthesis in primary rat hepatocytes, which are not undergoing replicative DNA synthesis. An increase in the incorporation of radiolabeled thymidine (B127349) indicates DNA damage and subsequent repair.

-

Methodology:

-

Primary hepatocytes are isolated from rats.

-

The cells are treated with various concentrations of this compound.

-

The cells are then incubated with ³H-thymidine.

-

Autoradiography is used to visualize and quantify the incorporation of ³H-thymidine into the nuclear DNA of non-S-phase cells.

-

Chinese Hamster Ovary (CHO) / HGPRT Mutation Assay

-

Principle: This assay detects forward gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in CHO cells. Cells with a functional HGPRT gene are sensitive to the toxic effects of purine (B94841) analogs like 6-thioguanine, while mutant cells lacking HGPRT activity can survive in its presence.

-

Methodology:

-

CHO cells are exposed to this compound at various concentrations.

-

After a suitable expression period to allow for the fixation of mutations, the cells are plated in a medium containing 6-thioguanine.

-

The number of surviving (mutant) colonies is counted and compared to the total number of plated cells to determine the mutant frequency.

-

Visualizations

Proposed Mechanism of Action Workflow

Caption: Proposed mechanism of this compound's diuretic and antihypertensive action.

Hypothetical Signaling Pathway for this compound-Induced Mammary Tumor Promotion

Caption: Hypothetical pathway of this compound-induced mammary tumor promotion via prolactin.

Conclusion

This compound is a diuretic and antihypertensive agent whose development was halted due to findings of non-genotoxic carcinogenicity in rodents. Its mechanism of action involves both diuretic and vasodilatory properties. While it proved to be non-mutagenic in a comprehensive battery of tests, long-term exposure was associated with an increased incidence of tumors in the liver, thyroid, and mammary glands in rats. The proposed mechanism for this carcinogenicity is a hormonally modulated tumor promotion, potentially linked to increased prolactin levels. The lack of publicly available detailed quantitative preclinical and clinical data limits a full assessment of its pharmacological and toxicological profile. This whitepaper summarizes the currently known scientific information on this compound, providing a resource for researchers and professionals in the field of drug development and toxicology.

References

- 1. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bumetanide and frusemide: a comparison of dose-response curves in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. toxicology.org [toxicology.org]

- 4. Verification of a false positive in a two-year rat carcinogenicity study using dual control groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Drug induced hypoprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Bemitradine In Vitro Experimental Protocols: A Guide for Preclinical Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemitradine (SC-33643) is a diuretic and antihypertensive agent whose development was discontinued (B1498344) due to findings of carcinogenicity in long-term animal studies.[1] Despite its withdrawal from the developmental pipeline, the preclinical safety assessment of this compound serves as an important case study in non-genotoxic carcinogenesis. This document provides detailed in vitro experimental protocols for the types of assays that were reportedly conducted on this compound and its primary metabolite, desethylthis compound (SC-36741), to evaluate their genotoxic potential.[1]

The provided protocols are based on established methodologies and guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are intended to guide researchers in designing similar in vitro safety studies. Due to the limited public availability of the specific experimental data for this compound, the quantitative data presented in the tables are illustrative and intended to demonstrate typical data presentation for these assays.

Genotoxicity Assays

A battery of in vitro tests was performed on this compound and its primary metabolite to assess their potential to cause genetic damage. These assays included tests for gene mutations, chromosomal aberrations, and DNA damage. The following sections detail the protocols for these key assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.[2][3][4]

-

Bacterial Strains: A minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) should be used to detect different types of mutations.

-

Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[2]

-

Test Substance Preparation: this compound and desethylthis compound are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Procedure (Plate Incorporation Method):

-

To sterile test tubes, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (or control), and 0.5 mL of the S9 mix (for activated assays) or buffer (for non-activated assays).

-

The tubes are pre-incubated at 37°C for 20-30 minutes.

-